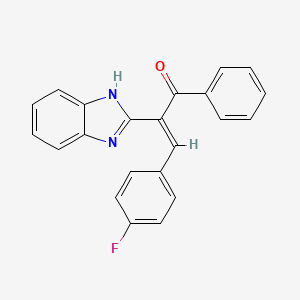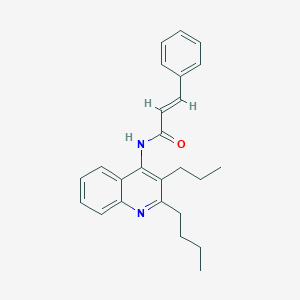![molecular formula C13H22N4O2 B5325426 (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B5325426.png)
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with the piperidine intermediate.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (3S,4R) stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: The compound can be reduced to modify the functional groups or alter the stereochemistry.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperidine rings.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated derivatives and nucleophiles or electrophiles are used under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce an alcohol or amine derivative.
科学的研究の応用
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Pharmacology: Studies focus on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used as a tool compound to study cellular processes and molecular mechanisms in various biological systems.
作用機序
The mechanism of action of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S,4R)-4-(hydroxymethyl)-1-[6-(methylamino)pyrimidin-4-yl]piperidin-3-ol: A closely related compound with a methylamino group instead of a propan-2-ylamino group.
(3S,4R)-4-(hydroxymethyl)-1-[6-(ethylamino)pyrimidin-4-yl]piperidin-3-ol: Another similar compound with an ethylamino group.
Uniqueness
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is unique due to its specific stereochemistry and the presence of the propan-2-ylamino group, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.
特性
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)16-12-5-13(15-8-14-12)17-4-3-10(7-18)11(19)6-17/h5,8-11,18-19H,3-4,6-7H2,1-2H3,(H,14,15,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSRWWULZBMEN-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=CC(=NC=N1)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate](/img/structure/B5325346.png)



![3-(3-CHLOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5325359.png)

![Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5325366.png)
methanone](/img/structure/B5325385.png)
![5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5325391.png)
![(5E)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5325410.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)


